4-(3-Chloro-5-(methoxymethyl)phenyl)piperidine
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Overview
Description
4-(3-Chloro-5-(methoxymethyl)phenyl)piperidine is an organic compound with the molecular formula C13H18ClNO It is a piperidine derivative, characterized by the presence of a chloro and methoxymethyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-5-(methoxymethyl)phenyl)piperidine typically involves the reaction of 3-chloro-5-(methoxymethyl)benzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to optimize the yield and purity of the compound. The use of automated systems allows for precise control over reaction parameters, leading to more efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-5-(methoxymethyl)phenyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
4-(3-Chloro-5-(methoxymethyl)phenyl)piperidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-5-(methoxymethyl)phenyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chloro-5-(methoxymethyl)phenyl)piperidine hydrochloride
- 3-(3-Chloro-5-(methoxymethyl)phenyl)piperidine
- 4-(3-Chloro-5-(methoxymethyl)phenyl)pyrrolidine
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C13H18ClNO |
---|---|
Molecular Weight |
239.74 g/mol |
IUPAC Name |
4-[3-chloro-5-(methoxymethyl)phenyl]piperidine |
InChI |
InChI=1S/C13H18ClNO/c1-16-9-10-6-12(8-13(14)7-10)11-2-4-15-5-3-11/h6-8,11,15H,2-5,9H2,1H3 |
InChI Key |
SYIBNSQKBPKRMC-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=CC(=C1)Cl)C2CCNCC2 |
Origin of Product |
United States |
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